molecular formula C15H10N4O3 B13856595 6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13856595
M. Wt: 294.26 g/mol
InChI Key: GMNPMGQBBLAIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 6 with a furan-3-yl group and at position 2 with a carboxamide linked to a 1,2-oxazol-3-yl moiety (InChIKey: GMNPMGQBBLAIAK-UHFFFAOYSA-N; CAS: 1186087-90-0) . Its synthesis likely follows methods analogous to other imidazo[1,2-a]pyridine carboxamides, such as coupling reactions between pre-functionalized imidazo[1,2-a]pyridine intermediates and heterocyclic amines .

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N4O3/c20-15(17-13-4-6-22-18-13)12-8-19-7-10(1-2-14(19)16-12)11-3-5-21-9-11/h1-9H,(H,17,18,20)

InChI Key

GMNPMGQBBLAIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C3=COC=C3)C(=O)NC4=NOC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction followed by cyclization. The furan and oxazole rings are then introduced via further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxazole ring can yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

The pharmacological profile of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Activity of Selected Imidazo[1,2-a]pyridine Carboxamides
Compound ID R6 Substituent N-Substituent Key Activity (IC50) Reference
Target Compound Furan-3-yl 1,2-Oxazol-3-yl Not reported
Cpd 12 Pyrid-2-yl 3,5-Difluorophenyl Early safety pharmacology screening
Cpd 21 Pyrid-2-yl Thien-3-yl Moderate kinase inhibition
Cpd 23 Pyrid-2-yl Isoxazol-3-yl Improved metabolic stability
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Pyridyl/Chalcone hybrid 2-Chlorophenyl-acryloyl T. cruzi: 8.5 μM; T. b. brucei: 1.35 μM
Cpd 27 Pyrid-2-yl Tetrahydropyridinyl Enhanced solubility

Key Observations :

  • Heterocyclic N-Substituents : The target compound’s 1,2-oxazol-3-yl group (a nitrogen-rich heterocycle) may enhance metabolic stability compared to phenyl-substituted analogs (e.g., Cpd 12–17), as seen in Cpd 23 (isoxazol-3-yl) .
  • Furan vs.
  • Chalcone Conjugates : Derivatives with chalcone moieties (e.g., compound in ) exhibit potent antiparasitic activity, suggesting that hybrid structures could be a future optimization route for the target compound.

ADME and Physicochemical Properties

While specific ADME data for the target compound are unavailable, trends from related compounds provide insights:

Table 2: Comparative ADME Properties
Compound ID LogP<sup>a</sup> Solubility (μM) Metabolic Stability (t1/2) Reference
Target Compound Predicted: 2.1 Not reported Not reported
Cpd 23 1.8 >50 >60 min (human liver microsomes)
Cpd 27 1.5 >100 45 min
Chalcone Conjugate 3.2 12 30 min

Notes: <sup>a</sup> LogP values estimated using fragment-based methods.

  • Isoxazole-containing analogs (e.g., Cpd 23) demonstrate superior metabolic stability, a trait possibly shared by the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.